BRL-15572

Description

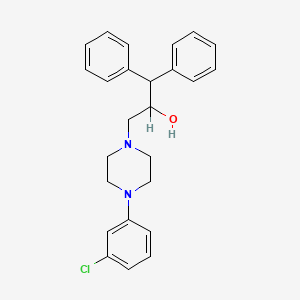

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHCTHPYUOXOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043983 | |

| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734517-40-9 | |

| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=734517-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL 15572 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0734517409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-15572 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY8CZE6XUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BRL-15572

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. Its mechanism of action is centered on its high-affinity binding to this receptor subtype, leading to the modulation of downstream signaling pathways and significant physiological effects, including the regulation of neurotransmitter release and cerebral blood flow. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its binding kinetics, functional activity, and the experimental methodologies used for its characterization.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that exerts a wide range of physiological and pathological functions through its interaction with a diverse family of receptors. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily found in the central nervous system. Its activation is implicated in the pathophysiology of migraine and other neurological disorders. This compound has emerged as a valuable pharmacological tool for elucidating the specific roles of the 5-HT1D receptor due to its high selectivity over other 5-HT receptor subtypes, particularly the closely related 5-HT1B receptor.[1] This document serves as a technical resource for researchers, providing in-depth information on the mechanism of action of this compound.

Molecular Target and Binding Profile

The primary molecular target of this compound is the human 5-HT1D receptor. It exhibits high affinity for this receptor, acting as a competitive antagonist. This compound displays a significant 60-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor, which is a crucial characteristic for distinguishing the physiological roles of these two closely related receptor subtypes.[2][3] While highly selective, this compound also shows some affinity for the 5-HT1A and 5-HT2B receptors.[2]

Quantitative Binding Data

The binding affinities of this compound for various serotonin receptor subtypes have been determined through radioligand binding assays. The data is summarized in the table below.

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| 5-HT1D | 7.9 | [2][3] |

| 5-HT1B | <6.0 | [2][3] |

| 5-HT1A | 7.7 | [2] |

| 5-HT2B | 7.4 | [2] |

| 5-HT1E | 5.2 | [2] |

| 5-HT1F | 6.0 | [2] |

| 5-HT2A | 6.6 | [2] |

| 5-HT2C | 6.2 | [2] |

| 5-HT6 | 5.9 | [2] |

| 5-HT7 | 6.3 | [2] |

Functional Activity

This compound acts as an antagonist at the 5-HT1D receptor. Its functional activity has been characterized using various in vitro assays that measure the downstream consequences of receptor activation.

[35S]GTPγS Binding Assay

In functional assays, this compound has been shown to stimulate [35S]GTPγS binding in cell lines expressing the h5-HT1D receptor, indicating that it can act as a partial agonist in high receptor expression systems.[2][3] However, its primary pharmacological profile in native tissues and in antagonizing the effects of 5-HT is that of an antagonist.[4]

cAMP Accumulation Assay

The 5-HT1D receptor is coupled to the inhibitory G protein, Gαi. Activation of the 5-HT1D receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the ability of 5-HT to inhibit cAMP formation.

Quantitative Functional Data

The functional potency of this compound has been determined in various cell-based assays.

| Assay | Parameter | Value | Cell Line | Reference |

| cAMP Accumulation | pKB | 7.1 | CHO (h5-HT1D) | [2][3] |

| [35S]GTPγS Binding | pEC50 | 8.1 | CHO (h5-HT1D) | [5] |

Signaling Pathways

The mechanism of action of this compound is intrinsically linked to the signaling cascade of the 5-HT1D receptor.

Physiological Effects

The antagonism of the 5-HT1D receptor by this compound leads to significant physiological consequences, primarily related to neurotransmitter release and cerebrovascular tone.

Modulation of Glutamate (B1630785) Release

The 5-HT1D receptor is known to act as a presynaptic autoreceptor and heteroreceptor, modulating the release of various neurotransmitters. Of particular importance is its role in regulating the release of glutamate. Activation of presynaptic 5-HT1D receptors inhibits glutamate release. By antagonizing these receptors, this compound can prevent this inhibition, thereby facilitating glutamate release.

Regulation of Cerebral Blood Flow

5-HT1D receptors are expressed on cerebral blood vessels and are involved in the regulation of cerebrovascular tone. Activation of these receptors typically leads to vasoconstriction. As an antagonist, this compound would be expected to block 5-HT-induced vasoconstriction, potentially leading to vasodilation or a prevention of excessive vasoconstriction. This action is particularly relevant in the context of migraine, where cerebrovascular changes are a key component of the pathophysiology.[1]

References

- 1. Cerebral blood flow under enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of evoked glutamate release by the neuroprotective 5-HT(1A) receptor agonist BAY x 3702 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regional Cerebral Blood Flow and BOLD Responses in Conscious and Anesthetized Rats Under Basal and Hypercapnic Conditions: Implications for Functional MRI Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor-mediated glutamate release from volume sensitive channels in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

BRL-15572: A Technical Guide to a Selective 5-HT1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor, a G protein-coupled receptor implicated in various physiological processes, including the modulation of neurotransmitter release and cerebral blood flow.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a compilation of its binding affinity and functional activity data, detailed experimental protocols for key assays, and visualizations of the 5-HT1D receptor signaling pathway and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

Discovery and Rationale

The development of this compound was driven by the need for pharmacological tools to differentiate the function of the highly homologous 5-HT1B and 5-HT1D receptor subtypes.[1] Most older ligands displayed similar affinity for both receptors, hindering the elucidation of their individual physiological roles. This compound emerged as a significant advancement, exhibiting approximately 60-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor.[1][2] This selectivity has been instrumental in investigating the specific functions of the 5-HT1D receptor, such as its role in modulating glutamate (B1630785) release in the brain and its involvement in the pathophysiology of migraine headaches.[1]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound, with the IUPAC name 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol, is not explicitly detailed in the primary publication by Price et al. (1997), a plausible synthetic route can be constructed based on established chemical principles and patent literature for similar compounds. The synthesis would likely involve the reaction of a suitable epoxide with 1-(3-chlorophenyl)piperazine. A potential synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT1D receptor. Its pharmacological properties have been determined through a series of in vitro binding and functional assays.

Binding Affinity

The binding affinity of this compound for various serotonin receptor subtypes has been quantified, demonstrating its selectivity for the 5-HT1D receptor.

| Receptor Subtype | pKi | Ki (nM) | Species | Reference |

| 5-HT1D | 7.9 | 12.6 | Human | [2] |

| 5-HT1A | 7.7 | 20.0 | Human | |

| 5-HT1B | 6.1 | 794.3 | Human | |

| 5-HT2B | 7.4 | 39.8 | Human | |

| 5-HT1E | 5.2 | 6309.6 | Human | |

| 5-HT1F | 6.0 | 1000.0 | Human | |

| 5-HT2A | 6.6 | 251.2 | Human | |

| 5-HT2C | 6.2 | 631.0 | Human | |

| 5-HT6 | 5.9 | 1258.9 | Human | |

| 5-HT7 | 6.3 | 501.2 | Human |

Table 1: Binding affinities (pKi and Ki) of this compound for human serotonin receptor subtypes.

Functional Activity

This compound acts as an antagonist at the 5-HT1D receptor. Its functional activity has been assessed using [³⁵S]GTPγS binding and cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1D receptor.

| Assay | Parameter | Value | Cell Line | Reference |

| [³⁵S]GTPγS Binding | pEC50 | 8.1 | CHO (h5-HT1D) | [2] |

| cAMP Accumulation | Antagonist Activity | Potent | CHO (h5-HT1D) | [2] |

Table 2: Functional activity of this compound at the human 5-HT1D receptor.

Mechanism of Action: 5-HT1D Receptor Signaling

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream cellular effectors.

Caption: 5-HT1D receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound, based on the procedures described in the primary literature.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the 5-HT1D receptor expressed in CHO cell membranes.

Materials:

-

CHO cell membranes expressing the human 5-HT1D receptor

-

[³H]5-CT (5-carboxamidotryptamine) as the radioligand

-

This compound

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine

-

Scintillation fluid

-

96-well microtiter plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]5-CT (at a final concentration approximating its Kd), and 50 µL of the this compound dilution or vehicle for total binding. For non-specific binding, add 50 µL of 10 µM unlabeled 5-HT.

-

Add 100 µL of the CHO cell membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.

Materials:

-

CHO cell membranes expressing the human 5-HT1D receptor

-

[³⁵S]GTPγS

-

5-HT (agonist)

-

This compound

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4

-

Stop solution: 20 mM Tris-HCl, 100 mM NaCl, 10 mM EDTA, pH 7.4

-

GF/B glass fiber filters

-

Scintillation fluid

-

96-well microtiter plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare dilutions of this compound and a fixed concentration of 5-HT (typically its EC₈₀) in assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of the this compound dilution, and 25 µL of the 5-HT solution.

-

Add 100 µL of the CHO cell membrane preparation (10-20 µg protein) to each well.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters three times with 4 mL of ice-cold stop solution.

-

Dry the filters and quantify the radioactivity by scintillation counting.

-

Analyze the data to determine the antagonist potency (pA₂ or IC₅₀).

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Intact CHO cells expressing the human 5-HT1D receptor

-

5-HT (agonist)

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX)

-

Assay medium (e.g., DMEM)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Seed the CHO cells in a 96-well plate and grow to near confluency.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with various concentrations of this compound in the presence of 0.5 mM IBMX for 15 minutes at 37°C.

-

Add a fixed concentration of 5-HT (typically its EC₈₀) and 1 µM forskolin to stimulate adenylyl cyclase.

-

Incubate for 15 minutes at 37°C.

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay format.

-

Determine the ability of this compound to reverse the 5-HT-mediated inhibition of forskolin-stimulated cAMP accumulation.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a valuable pharmacological tool for the selective investigation of the 5-HT1D receptor. Its high affinity and selectivity have enabled significant progress in understanding the physiological and pathological roles of this receptor subtype. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Further research with this compound may continue to unravel the complexities of the serotonergic system and its implications for human health and disease.

References

BRL-15572: A Technical Guide for Researchers

CAS Number: 193611-72-2

This document provides an in-depth technical overview of BRL-15572, a selective serotonin (B10506) 1D (5-HT1D) receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological properties and experimental applications of this compound.

Core Compound Information

This compound, with the chemical name 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the human 5-HT1D receptor.[1] Its selectivity for the 5-HT1D subtype over the closely related 5-HT1B receptor has made it a valuable pharmacological tool for differentiating the functions of these two receptor subtypes.

| Property | Value | Source |

| CAS Number | 193611-72-2 | [1][2] |

| Molecular Formula | C25H27ClN2O | [3] |

| Molar Mass | 406.95 g/mol | [3] |

Pharmacological Data

This compound exhibits high affinity for the human 5-HT1D receptor, with approximately 60-fold selectivity over the h5-HT1B receptor.[4] While it is a potent antagonist at the 5-HT1D receptor, it also displays partial agonist activity in functional assays. The compound also shows moderate affinity for 5-HT1A and 5-HT2B receptors.[5]

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | pKi | Ki (nM) | Species/Cell Line | Source |

| h5-HT1D | 7.9 | 13 | Human (CHO cells) | [1] |

| h5-HT1B | <6.2 | >631 | Human (CHO cells) | |

| h5-HT1A | 7.7 | 20 | Human | [4] |

| h5-HT2B | 7.4 | 40 | Human | [4] |

| h5-HT1E | 5.2 | 6310 | Human | [4] |

| h5-HT1F | 6.0 | 1000 | Human | [4] |

| h5-HT2A | 6.6 | 251 | Human | [4] |

| h5-HT2C | 6.2 | 631 | Human | [4] |

| h5-HT6 | 5.9 | 1259 | Human | [4] |

| h5-HT7 | 6.3 | 501 | Human | [4] |

Table 2: Functional Activity of this compound

| Assay | Receptor | pEC50 | pKB | Activity | Species/Cell Line | Source |

| [35S]GTPγS Binding | h5-HT1D | 8.1 | - | Partial Agonist | Human (CHO cells) | [5] |

| [35S]GTPγS Binding | h5-HT1B | <6.0 | - | Partial Agonist | Human (CHO cells) | |

| cAMP Accumulation | h5-HT1D | - | 7.1 | Antagonist | Human (CHO cells) | |

| cAMP Accumulation | h5-HT1B | - | <6 | Antagonist | Human (CHO cells) |

Signaling Pathways

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Antagonism of this receptor by this compound blocks the downstream effects of serotonin binding.

Canonical Gi/o Signaling Pathway

Activation of the 5-HT1D receptor by its endogenous ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby preventing the serotonin-induced decrease in cAMP.

Modulation of Neurotransmitter Release

Presynaptic 5-HT1D receptors act as autoreceptors and heteroreceptors to inhibit the release of various neurotransmitters. By antagonizing these receptors, this compound can disinhibit this process, potentially leading to an increased release of neurotransmitters such as glutamate.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field.

Radioligand Receptor Binding Assay

This assay determines the affinity of this compound for the 5-HT1D receptor.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radioligand (e.g., [3H]5-HT) and a range of concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate G-protein activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1D receptor are used.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound.

-

Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined to characterize its agonist or partial agonist properties.

cAMP Accumulation Assay

This assay is used to determine the antagonist properties of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Whole cells (e.g., CHO) expressing the 5-HT1D receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a known 5-HT1D agonist (e.g., 5-carboxamidotryptamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Measurement of cAMP: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, often based on competitive immunoassay principles.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and the antagonist affinity (pKB) is calculated.

Conclusion

This compound is a well-characterized and selective 5-HT1D receptor antagonist that has been instrumental in elucidating the specific roles of this receptor subtype. Its distinct pharmacological profile, coupled with established experimental protocols, makes it a valuable tool for researchers investigating serotonergic neurotransmission and its implications in various physiological and pathological processes.

References

- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 4. 5-HT receptor regulation of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BRL-15572: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BRL-15572, a selective antagonist of the serotonin (B10506) 5-HT1D receptor. This document details the compound's physicochemical properties, pharmacological profile, and its role in modulating key signaling pathways. Detailed experimental protocols are provided to assist researchers in the practical application of this compound in a laboratory setting.

Physicochemical Properties

This compound is a research chemical that has been pivotal in distinguishing the function of 5-HT1D receptors from the closely related 5-HT1B subtype. It is available in several forms, and it is crucial for researchers to use the correct molecular weight corresponding to the specific salt form used in their experiments.

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | C₂₅H₂₇ClN₂O | 406.95 |

| Hydrochloride | C₂₅H₂₇ClN₂O • HCl | 443.42[1] |

| Dihydrochloride | C₂₅H₂₇ClN₂O • 2HCl | 479.87[2][3], 479.9[4] |

Pharmacological Profile

This compound is a potent and selective antagonist of the human 5-HT1D receptor. Its selectivity is a key feature, enabling the specific interrogation of 5-HT1D receptor function in various biological systems.

Receptor Binding Affinity

The binding affinity of this compound has been characterized at various serotonin receptor subtypes. The data, primarily from studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, demonstrates a significant selectivity for the 5-HT1D receptor.

| Receptor Subtype | Binding Affinity (pKi) | Notes |

| h5-HT1D | 7.9 | This compound displays a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[5] |

| h5-HT1B | 6.1 | Exhibits significantly lower affinity compared to the h5-HT1D receptor.[3] |

| h5-HT1A | 7.7 | Shows moderately high affinity at this subtype.[3] |

| h5-HT2B | 7.4 | Also displays moderately high affinity at this subtype.[3] |

| h5-HT1E | 5.2 | Low affinity.[3] |

| h5-HT1F | 6.0 | Moderate to low affinity.[3] |

| h5-HT2A | 6.6 | Moderate affinity.[3] |

| h5-HT2C | 6.2 | Moderate to low affinity.[3] |

| h5-HT6 | 5.9 | Low affinity.[3] |

| h5-HT7 | 6.3 | Moderate to low affinity.[3] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

While characterized as an antagonist at native human 5-HT1D receptors, in recombinant systems with high receptor expression, this compound can act as a partial agonist.[5] In functional assays, such as cAMP accumulation assays, this compound has a pKB of 7.1 at h5-HT1D receptors, while its pKB at h5-HT1B receptors is less than 6.[5] This functional selectivity mirrors its binding affinity profile.

Signaling Pathways

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1D receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, 5-HT1D receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor by measuring its ability to compete with a radiolabeled ligand. A commonly used radioligand for 5-HT1D receptor binding assays is [³H]5-carboxamidotryptamine ([³H]5-CT).[1]

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT1D receptor (e.g., CHO cells).

-

[³H]5-CT (specific activity ~30-60 Ci/mmol).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer or unlabeled 5-HT (10 µM final concentration) for non-specific binding determination.

-

50 µL of various concentrations of this compound.

-

50 µL of [³H]5-CT at a concentration close to its Kd (e.g., 1-2 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the 5-HT1D receptor and can be used to determine the potency and efficacy of ligands like this compound.

Materials:

-

Cell membranes from cells expressing the h5-HT1D receptor.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

This compound stock solution.

-

GDP stock solution.

-

Unlabeled GTPγS.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Thaw membranes on ice. Prepare assay buffer and solutions of GDP, [³⁵S]GTPγS, and this compound.

-

Pre-incubation: In a 96-well plate, add 50 µL of membrane suspension (5-10 µg protein) to 50 µL of assay buffer containing GDP (10 µM final concentration) and varying concentrations of this compound. Incubate at 30°C for 20 minutes.

-

Initiation of Reaction: Start the reaction by adding 50 µL of [³⁵S]GTPγS (0.1 nM final concentration).

-

Incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS). Plot the stimulated binding as a function of this compound concentration to determine its EC₅₀ and Emax.

References

- 1. apexbt.com [apexbt.com]

- 2. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Application of Radioactive Ligands Targeting Fibroblasts with Albumin-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BRL-15572 in Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-15572 is a selective antagonist for the serotonin (B10506) 5-HT1D receptor, which plays a crucial role in modulating the release of various neurotransmitters, including glutamate (B1630785).[1] This technical guide provides an in-depth overview of the function of this compound, its interaction with the 5-HT1D receptor, and its subsequent impact on glutamatergic neurotransmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for professionals in neuroscience research and drug development.

This compound: A Selective 5-HT1D Receptor Antagonist

This compound, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the human 5-HT1D receptor.[1] Its selectivity is a significant attribute, allowing for the specific investigation of 5-HT1D receptor function.

Quantitative Data: Binding Affinities and Functional Activity

The binding affinity and functional activity of this compound have been characterized across various serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results related to its effects on glutamate release.

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pKB) |

| h5-HT1D | 7.9 | 7.1 |

| h5-HT1B | 6.1 | <6.0 |

| h5-HT1A | 7.7 | - |

| h5-HT2B | 7.4 | - |

| h5-HT1E | 5.2 | - |

| h5-HT1F | 6.0 | - |

| h5-HT2A | 6.6 | - |

| h5-HT2C | 6.2 | - |

| 5-HT6 | 5.9 | - |

| 5-HT7 | 6.3 | - |

| Data compiled from Price et al. (1997).[1] |

The 5-HT1D Receptor and Its Role in Modulating Glutamate Release

Presynaptic 5-HT1D receptors are key regulators of neurotransmitter release. Activation of these receptors by serotonin typically leads to an inhibition of release of other neurotransmitters, including the primary excitatory neurotransmitter, glutamate.[2][3]

Studies on human cerebral cortex synaptosomes have demonstrated that serotonin inhibits the potassium-evoked overflow of glutamate in a concentration-dependent manner.[2] This inhibitory effect is mediated by presynaptic 5-HT1D heteroreceptors located on glutamatergic nerve terminals.[2] As a selective antagonist, this compound blocks the binding of serotonin to these 5-HT1D receptors, thereby preventing the serotonin-induced inhibition of glutamate release. This leads to a restoration or enhancement of glutamatergic transmission.

Signaling Pathway

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist like serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence downstream signaling cascades that ultimately affect the machinery of neurotransmitter release. By blocking this initial step, this compound prevents the downstream effects of 5-HT1D receptor activation on glutamate release.

Caption: Signaling pathway of 5-HT1D receptor-mediated inhibition of glutamate release and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the role of this compound in glutamate release.

Preparation of Synaptosomes from Brain Tissue

This protocol is adapted from studies investigating neurotransmitter release from isolated nerve terminals.[2]

-

Tissue Dissection: Obtain fresh brain tissue (e.g., human neocortex or rat hippocampus) and place it in ice-cold sucrose (B13894) solution (0.32 M).

-

Homogenization: Mince the tissue and homogenize it in the sucrose solution using a glass-Teflon homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

-

Isolation of Synaptosomes: Pellet the supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to obtain the crude synaptosomal fraction.

-

Resuspension: Resuspend the synaptosomal pellet in a physiological salt solution (e.g., Krebs-Ringer buffer) for use in release experiments.

Caption: Experimental workflow for the preparation of synaptosomes from brain tissue.

Measurement of K+-Evoked Glutamate Release

This protocol outlines the steps to measure depolarization-induced glutamate release from synaptosomes or brain slices.[2]

-

Pre-incubation: Incubate the synaptosomes or brain slices in a physiological buffer at 37°C.

-

Basal Release: Collect samples of the buffer over a set period to measure the basal level of glutamate release.

-

Depolarization: Stimulate the preparation with a high concentration of potassium chloride (e.g., 15-70 mM KCl) to induce depolarization and subsequent glutamate release.

-

Treatment: In separate experimental groups, pre-incubate the preparations with this compound, serotonin, or a combination of both before depolarization.

-

Sample Collection: Collect the superfusate at timed intervals during and after stimulation.

-

Glutamate Quantification: Analyze the glutamate concentration in the collected samples using an appropriate assay.

Quantification of Glutamate

Several methods can be employed to quantify the amount of glutamate released in the collected samples.

-

High-Performance Liquid Chromatography (HPLC): A sensitive and specific method that separates and quantifies amino acids, including glutamate, in the sample.[4]

-

Enzymatic Assays: These assays utilize the enzyme glutamate dehydrogenase or glutamate oxidase, which catalyzes a reaction that produces a detectable product (colorimetric or fluorometric). The intensity of the signal is proportional to the glutamate concentration.

| Assay Method | Principle | Advantages | Disadvantages |

| HPLC | Chromatographic separation and detection of derivatized amino acids. | High specificity and sensitivity. | Requires specialized equipment and longer run times. |

| Enzymatic (Colorimetric/Fluorometric) | Enzymatic conversion of glutamate to a product that generates a colored or fluorescent signal. | High throughput, relatively simple and rapid. | Potential for interference from other substances in the sample. |

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the 5-HT1D receptor in regulating glutamatergic neurotransmission. Its high selectivity allows for the specific antagonism of this receptor, thereby blocking the inhibitory effect of serotonin on glutamate release. The experimental protocols detailed in this guide provide a framework for investigating the functional consequences of this interaction in various experimental preparations. A thorough understanding of the interplay between the serotonergic and glutamatergic systems, facilitated by compounds like this compound, is essential for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate release in human cerebral cortex and its modulation by 5-hydroxytryptamine acting at h 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT1D and 5-HT1A receptors respectively mediate inhibition of glutamate release and inhibition of cyclic GMP production in rat cerebellum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin Promotes the Differentiation of Glutamate Neurons in Organotypic Slice Cultures of the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

BRL-15572: A Selective 5-HT1D Receptor Antagonist for Elucidating Migraine Pathophysiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BRL-15572, a selective serotonin (B10506) 5-HT1D receptor antagonist, and its utility in dissecting the complex pathophysiology of migraine. While not a therapeutic agent for migraine itself, this compound serves as a critical pharmacological tool for researchers. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to Migraine and the Role of Serotonin Receptors

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound.[1][2] The pathophysiology of migraine is complex, involving the activation of the trigeminovascular system.[3][4] This system comprises the trigeminal nerve, which innervates the cranial blood vessels.[3][4] During a migraine attack, the activation of trigeminal sensory nerve fibers leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), resulting in vasodilation and neurogenic inflammation, which are thought to contribute to migraine pain.[4][5][6]

Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, have been a major focus of migraine research and treatment. The triptans, a class of 5-HT1B/1D receptor agonists, are a first-line acute therapy for moderate-to-severe migraine attacks.[7][8] Their therapeutic effect is attributed to several mechanisms, including:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors on cranial blood vessels counteracts the vasodilation associated with migraine.[9]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of CGRP and other inflammatory mediators.[10]

-

Inhibition of Nociceptive Transmission: Activation of 5-HT1B/1D receptors in the brainstem can modulate pain signaling.[10]

While the combined agonism of 5-HT1B and 5-HT1D receptors is effective, the development of compounds that can selectively target these receptors is crucial for understanding their individual contributions to migraine pathophysiology and for developing novel therapeutics with improved side-effect profiles.[11][12]

This compound: A Selective 5-HT1D Receptor Antagonist

This compound is a potent and selective antagonist of the human 5-HT1D receptor.[11][12][13] Its ability to discriminate between the 5-HT1D and the pharmacologically similar 5-HT1B receptor has made it a valuable tool in neuroscience research.[11][12]

Mechanism of Action

This compound acts by competitively binding to the 5-HT1D receptor, thereby blocking the action of the endogenous ligand, serotonin.[11][14] This antagonistic action allows researchers to investigate the physiological and pathological processes specifically mediated by the 5-HT1D receptor, independent of the 5-HT1B receptor.

Pharmacological Profile

The selectivity of this compound for the 5-HT1D receptor over the 5-HT1B receptor is a key feature.[11][12] However, it also exhibits affinity for other serotonin receptor subtypes, which should be considered when interpreting experimental results.[14][15][16]

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1B | Reference |

| h5-HT1D | 7.9 | 12.6 | - | [12][14][15] |

| h5-HT1B | 6.1 | 794.3 | 60-fold | [12][14] |

| h5-HT1A | 7.7 | 20.0 | - | [14] |

| h5-HT2B | 7.4 | 39.8 | - | [14] |

| h5-HT2A | 6.6 | 251.2 | - | [14] |

| h5-HT2C | 6.2 | 631.0 | - | [14] |

| h5-HT1F | 6.0 | 1000.0 | - | [14] |

| h5-HT7 | 6.3 | 501.2 | - | [14] |

| h5-HT1E | 5.2 | 6309.6 | - | [14] |

| h5-HT6 | 5.9 | 1258.9 | - | [14] |

pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Assay | Receptor | Parameter | Value | Reference |

| [35S]GTPγS Binding | h5-HT1D | pEC50 | 8.1 | [15] |

| cAMP Accumulation | h5-HT1D | pKB | 7.1 | [12][14] |

| cAMP Accumulation | h5-HT1B | pKB | <6 | [12][14] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.

Experimental Protocols

The characterization of this compound and the investigation of its effects on migraine-related pathways involve several key experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of this compound for various 5-HT receptor subtypes.

-

Methodology:

-

Prepare cell membranes from cell lines recombinantly expressing the human 5-HT receptor subtype of interest (e.g., CHO cells).[12][13]

-

Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]5-CT) and varying concentrations of the unlabeled competitor drug (this compound).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

-

Objective: To assess the functional activity (agonist or antagonist) of this compound at 5-HT1D receptors.

-

Methodology:

-

Use cell membranes from cells expressing the receptor of interest.[12][13]

-

Incubate the membranes with GDP, the test compound (this compound), and [35S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separate the membrane-bound [35S]GTPγS from the unbound by filtration.

-

Quantify the bound radioactivity.

-

To test for antagonist activity, perform the assay in the presence of a known agonist and varying concentrations of this compound.

-

cAMP Accumulation Assays

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1 receptor activation.

-

Objective: To determine the functional potency of this compound as an antagonist.

-

Methodology:

-

Culture cells expressing the 5-HT1D receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Add a 5-HT1D agonist (e.g., 5-HT) to inhibit forskolin-stimulated cAMP production.

-

To determine the antagonist potency of this compound, pre-incubate the cells with varying concentrations of this compound before adding the agonist.

-

Measure the intracellular cAMP levels using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Calculate the pKB value for this compound.[12]

-

Visualizing Pathways and Workflows

Signaling Pathway of 5-HT1D Receptor on Trigeminal Neurons

References

- 1. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Migraine Surgical Interventions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Activation of trigeminal brain-stem nociceptive neurons by dural artery stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGRP and the Trigeminal System in Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the 5-HT1B/1D and 5-HT1F receptors for acute migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1 receptors in migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. apexbt.com [apexbt.com]

- 16. caymanchem.com [caymanchem.com]

BRL-15572: A Technical Guide to its Selectivity for 5-HT1D over 5-HT1B Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective serotonin (B10506) 1D (5-HT1D) receptor antagonist, BRL-15572, with a specific focus on its discriminative affinity for the 5-HT1D receptor over the closely related 5-HT1B receptor. This document summarizes key quantitative data, details the experimental protocols used to determine this selectivity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound demonstrates a significant and preferential affinity for the human 5-HT1D receptor compared to the human 5-HT1B receptor. In radioligand binding studies conducted on Chinese Hamster Ovary (CHO) cell membranes expressing the recombinant human receptors, this compound exhibits a 60-fold higher affinity for the 5-HT1D receptor. This selectivity is also reflected in functional assays, where this compound acts as a potent antagonist at the 5-HT1D receptor with markedly lower activity at the 5-HT1B receptor.

| Parameter | 5-HT1D Receptor | 5-HT1B Receptor | Selectivity (Fold) | Reference |

| Binding Affinity (pKi) | 7.9 | ~6.1 | 60 | [1] |

| Functional Antagonism (pKB) | 7.1 | <6.0 | >10 | [1] |

pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity. pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, indicating its potency. A higher pKB value signifies a more potent antagonist.

Experimental Protocols

The determination of this compound's selectivity profile relies on a combination of in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D and 5-HT1B receptors.

Materials:

-

CHO cell membranes expressing recombinant human 5-HT1D or 5-HT1B receptors.

-

Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT).

-

This compound (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: CHO cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand ([3H]5-CT) with varying concentrations of this compound and the cell membranes.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to the receptor of interest.

Objective: To assess the functional activity of this compound at the 5-HT1D and 5-HT1B receptors by measuring its effect on G protein activation.

Materials:

-

CHO cell membranes expressing recombinant human 5-HT1D or 5-HT1B receptors.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

This compound.

-

5-HT (as an agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.

-

Incubation: The membranes are then incubated with [35S]GTPγS, an agonist (5-HT), and varying concentrations of this compound.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing and Quantification: The filters are washed, and the bound [35S]GTPγS is quantified using a scintillation counter.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency.

cAMP Accumulation Assays

This is another functional assay that measures the downstream effect of receptor activation on a second messenger, cyclic AMP (cAMP).

Objective: To determine the functional antagonist potency (pKB) of this compound at the 5-HT1D and 5-HT1B receptors.

Materials:

-

Intact CHO cells expressing recombinant human 5-HT1D or 5-HT1B receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

5-HT (as an agonist).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: CHO cells are cultured to an appropriate confluency in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of 5-HT in the presence of forskolin (to amplify the cAMP signal for Gi-coupled receptors).

-

Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit.

-

Data Analysis: The ability of this compound to inhibit the 5-HT-mediated modulation of forskolin-stimulated cAMP accumulation is used to calculate its antagonist potency (pKB).

Visualizations

Signaling Pathway of 5-HT1D/1B Receptors

Caption: Simplified signaling pathway of Gi/o-coupled 5-HT1D/1B receptors.

Experimental Workflow for Determining Receptor Selectivity

Caption: Workflow for determining the selectivity of this compound for 5-HT1D vs 5-HT1B receptors.

References

BRL-15572: A Technical Whitepaper on Pharmacodynamics and Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. This document provides a comprehensive technical overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows. Due to the limited public availability of data, this guide focuses on the well-documented in vitro pharmacodynamic properties of the compound. Information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not currently available in the public domain.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. The 5-HT1 receptor subfamily, which includes the 5-HT1D receptor, has been a significant target for therapeutic intervention, particularly in the context of migraine and other neurological disorders. This compound emerged as a valuable research tool due to its high affinity and selectivity for the human 5-HT1D receptor, allowing for the specific investigation of this receptor's function.[1][2] This whitepaper serves as a technical guide to the pharmacodynamic profile of this compound.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT1D receptor.[1] This interaction prevents the endogenous ligand, serotonin, from binding to and activating the receptor, thereby inhibiting its downstream signaling pathways. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT1D receptor. Its binding profile has been characterized through radioligand binding assays, revealing its selectivity over the closely related 5-HT1B receptor and other serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |

| h5-HT1D | 7.9 | Human | [3] |

| h5-HT1B | <6 | Human | [3] |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

The functional antagonist activity of this compound has been demonstrated in cellular assays that measure the downstream consequences of receptor activation. In assays measuring the inhibition of cAMP accumulation, this compound effectively antagonizes the effects of 5-HT at the 5-HT1D receptor.

| Assay | Functional Activity (pKB) | Receptor | Species | Reference |

| cAMP Accumulation | 7.1 | h5-HT1D | Human | [3] |

| cAMP Accumulation | <6 | h5-HT1B | Human | [3] |

pKB is the negative logarithm of the antagonist dissociation constant (KB). A higher pKB value indicates a more potent antagonist.

Interestingly, in high receptor expression systems, this compound has been observed to act as a partial agonist in [35S]GTPγS binding assays.[3] This suggests that in certain experimental conditions, it can weakly activate the G-protein signaling cascade.

| Assay | Functional Activity (pEC50) | Receptor | Species | Reference |

| [35S]GTPγS Binding | 8.1 | h5-HT1D | Human | [4] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). This value indicates the potency of the compound as a partial agonist in this specific assay.

Receptor Selectivity Profile

While this compound is highly selective for the 5-HT1D receptor over the 5-HT1B receptor (approximately 60-fold), it also displays affinity for other serotonin receptors, which should be considered when interpreting experimental results.[2]

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1A | 7.7 |

| 5-HT2B | 7.4 |

| 5-HT2A | 6.6 |

| 5-HT2C | 6.2 |

| 5-HT1B | 6.1 |

| 5-HT1F | 6.0 |

| 5-HT7 | 6.3 |

| 5-HT6 | 5.9 |

| 5-HT1E | 5.2 |

Pharmacokinetics

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preclinical in vivo studies have been reported, such as its lack of effect on body temperature in guinea pigs and its ability to prevent (-)-epicatechin-induced antinociception in the formalin test in rats.[5] However, these studies do not provide pharmacokinetic parameters such as half-life, clearance, volume of distribution, or bioavailability.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO) recombinantly expressing the human serotonin receptor subtype of interest.

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]5-CT for 5-HT1D receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Objective: To determine the potency and efficacy of this compound as a partial agonist at the 5-HT1D receptor.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

-

Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of this compound.

-

Reaction Termination: The reaction is stopped by rapid filtration.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a full agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.

Objective: To determine the potency of this compound as an antagonist at the 5-HT1D receptor.

Methodology:

-

Cell Culture: Whole cells expressing the 5-HT1D receptor are used.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a known agonist (e.g., 5-HT) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist to the right is used to calculate its antagonist dissociation constant (KB) using the Schild equation.

Visualizations

Signaling Pathway of the 5-HT1D Receptor

Caption: 5-HT1D receptor signaling cascade and the antagonistic action of this compound.

Experimental Workflow for [35S]GTPγS Binding Assay

Caption: Workflow for the [35S]GTPγS binding assay.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for the cAMP accumulation assay.

Conclusion

This compound is a well-characterized, selective 5-HT1D receptor antagonist that has been instrumental in delineating the physiological roles of this receptor. Its high affinity and selectivity for the 5-HT1D receptor over the 5-HT1B subtype make it a valuable pharmacological tool. While its in vitro pharmacodynamic profile is well-documented, the absence of publicly available pharmacokinetic data limits a complete understanding of its in vivo disposition and effects. This technical guide provides a comprehensive summary of the available pharmacodynamic data and experimental methodologies to aid researchers in the fields of pharmacology and drug development.

References

- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

BRL-15572: A Technical Guide to its Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BRL-15572 for various serotonin (B10506) (5-HT) receptors. This compound, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is recognized as a selective antagonist for the 5-HT1D receptor subtype.[1][2][3] This document consolidates available quantitative data, outlines typical experimental methodologies for determining binding affinity, and presents visual diagrams of binding profiles and experimental workflows to support further research and development.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been characterized at multiple human serotonin receptor subtypes, primarily through radioligand binding assays conducted in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1][4] The data consistently demonstrates a high affinity and selectivity for the 5-HT1D receptor.

The compound exhibits a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[1][2][5] While highly selective for 5-HT1D, this compound also shows moderate affinity for the 5-HT1A and 5-HT2B receptors.[2][6] The binding affinities, expressed as pKi and Ki values, are summarized in the table below for comparative analysis.

| Receptor Subtype | pKi | Ki (nM) | Notes |

| 5-HT1A | 7.7 | 20 | Moderate affinity.[2][6] |

| 5-HT1B | 6.1 (<6) | 794 | 60-fold lower affinity than for 5-HT1D.[1][2] |

| 5-HT1D | 7.9 | 12.6 | High affinity and primary target.[1][6] |

| 5-HT1E | 5.2 | 6310 | Low affinity.[2] |

| 5-HT1F | 6.0 | 1000 | Low affinity.[2] |

| 5-HT2A | 6.6 | 251 | |

| 5-HT2B | 7.4 | 40 | Moderate affinity.[2][6] |

| 5-HT2C | 6.2 | 631 | |

| 5-HT6 | 5.9 | 1259 | |

| 5-HT7 | 6.3 | 501 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values were calculated from pKi values where necessary (Ki = 10^(-pKi) * 10^9). Variations in reported values can be attributed to different experimental conditions.

Experimental Protocols

The determination of binding affinities for compounds like this compound typically involves competitive radioligand binding assays and functional assays such as [35S]GTPγS binding.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

-

Human serotonin receptors are recombinantly expressed in a suitable cell line, such as CHO or HEK293 cells.[1][7]

-

The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[8]

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[8]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.[8]

-

To each well, the following are added in sequence:

-

Cell membranes (containing the target receptor).

-

A fixed concentration of a suitable radioligand (e.g., [3H]5-HT or another high-affinity ligand for the specific receptor subtype).[9]

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

To determine non-specific binding, a high concentration of an unlabeled reference ligand is added to a set of wells.[8]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[8]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[8]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[8]

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]

4. Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value (the inhibition constant for the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. This compound has been characterized as a partial agonist at the 5-HT1D receptor using this method.[6]

1. Assay Setup:

-

Similar to the binding assay, membranes from cells expressing the receptor of interest are used.[2]

-

Membranes are pre-incubated in an assay buffer containing GDP.[2]

-

The reaction is initiated by adding [35S]GTPγS (a non-hydrolyzable GTP analog) and the test compound (this compound).[2]

2. Incubation and Detection:

-

The mixture is incubated to allow for G-protein activation and the binding of [35S]GTPγS.

-

The reaction is stopped by rapid filtration, and the amount of bound [35S]GTPγS on the filters is quantified by scintillation counting.[2]

3. Data Analysis:

-

The potency (EC50) and efficacy of the compound in stimulating [35S]GTPγS binding are determined from concentration-response curves.

Visualizations

To better understand the binding profile of this compound and the experimental process, the following diagrams are provided.

Caption: this compound binding affinity profile at serotonin receptors.

Caption: Workflow for a radioligand competition binding assay.

References

- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

BRL-15572: A Technical Guide to its Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BRL-15572, a selective antagonist for the serotonin (B10506) 5-HT1D receptor. The information presented herein is intended to support research and development efforts by providing detailed data on its binding affinity, experimental protocols for its characterization, and a visualization of its role in cellular signaling.

Core Data Presentation: Binding Affinity Profile of this compound

This compound exhibits a high affinity for the human 5-HT1D receptor, with considerable selectivity over other serotonin receptor subtypes. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi | pKB | Species | Cell Line | Reference |

| 5-HT1D | 7.9 | 7.1 | Human | CHO | [1] |

| 5-HT1A | 7.7 | - | Human | CHO | [2] |

| 5-HT2B | 7.4 | - | Human | CHO | [2] |

| 5-HT2A | 6.6 | - | Human | CHO | [2] |

| 5-HT7 | 6.3 | - | Human | CHO | [2] |

| 5-HT1B | 6.1 | <6 | Human | CHO | [1][2] |

| 5-HT2C | 6.2 | - | Human | CHO | [2] |

| 5-HT6 | 5.9 | - | Human | CHO | [2] |

| 5-HT1E | 5.2 | - | Human | CHO | [2] |

| 5-HT1F | 6.0 | - | Human | CHO | [2] |